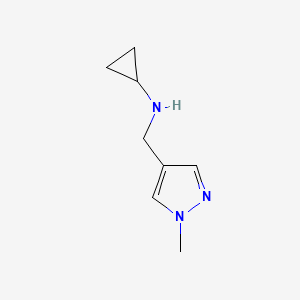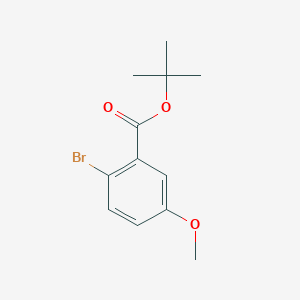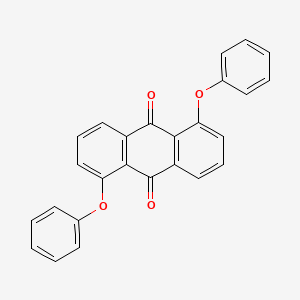amino]-acetic acid CAS No. 100876-32-2](/img/structure/B1328824.png)
[[2-(Diethylamino)-2-oxoethyl](phenyl)amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Diethylamino)-2-oxoethylamino]-acetic acid is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da . This compound is offered by some chemical suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of [2-(Diethylamino)-2-oxoethylamino]-acetic acid consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving [2-(Diethylamino)-2-oxoethylamino]-acetic acid are not available, related compounds such as 2-(Dimethylamino)ethyl methacrylate (DMAEMA) have been studied. For instance, DMAEMA has been used in the preparation of nanogels via dispersion polymerization .
Applications De Recherche Scientifique
Biomedical Material Development
Poly(2-oxazoline)s, which can be synthesized from similar compounds, have shown great potential in biomedical material development . Their highly tunable structure and excellent physical and biological properties make them suitable for creating the next generation of biomedical materials. These materials can be used in various applications, including tissue engineering, biocompatible coatings, and as components in medical devices.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets and their roles would need further investigation.
Mode of Action
It’s known that amino acids can react with acid anhydrides to form amides . This reaction could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to influence pathways such as the glycine cleavage system and the non-enzymatic glycosylation pathway .
Pharmacokinetics
Similar compounds have been shown to be eliminated via the kidneys
Result of Action
Similar compounds have been shown to have anti-inflammatory properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Polymorphism, a phenomenon where a compound can exist in multiple crystal structures, can also influence the compound’s properties . .
Propriétés
IUPAC Name |
2-(N-[2-(diethylamino)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-15(4-2)13(17)10-16(11-14(18)19)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVLLUHKUQZIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)

